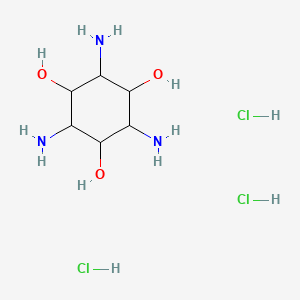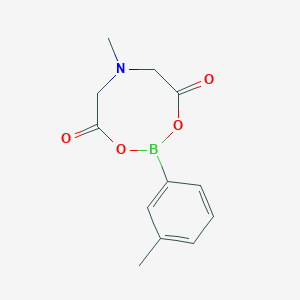
(S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hcl
Übersicht
Beschreibung
(S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hydrochloride is a chiral compound with a cyclopropyl group attached to a central carbon atom, which also bears an amino group and a hydroxyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hydrochloride typically involves the following steps:
Cyclopropanation: The starting material, such as an alkene, undergoes cyclopropanation to introduce the cyclopropyl group.
Amination: The cyclopropyl intermediate is then subjected to amination reactions to introduce the amino group.
Hydroxylation: The final step involves hydroxylation to introduce the hydroxyl group at the desired position.
Industrial Production Methods
In industrial settings, the production of (S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hydrochloride may involve:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.
Enzymatic Resolution: Employing enzymes to achieve the desired chirality.
Purification: Techniques such as crystallization and chromatography are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Wirkmechanismus
The mechanism of action of (S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hydrochloride: The enantiomer of the compound with different chiral properties.
Cyclopropylamine: A simpler compound with a cyclopropyl group and an amino group.
2-Methylpropan-2-OL: A compound with a similar hydroxyl group but lacking the cyclopropyl and amino groups.
Uniqueness
(S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(1S)-1-amino-1-cyclopropyl-2-methylpropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2,9)6(8)5-3-4-5;/h5-6,9H,3-4,8H2,1-2H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYNNJVNNJMDQO-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1CC1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C1CC1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1375750.png)
![1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1375751.png)


![2-Benzyl-2-azaspiro[4.4]nonan-6-one](/img/structure/B1375755.png)



![7-Cbz-1,7-diazaspiro[4.5]decane](/img/structure/B1375762.png)

![3-Aminomethyl-6,7-Dihydro-4H-Isoxazolo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1375766.png)



